molecular formula C6H9NO B14642911 1-Methyl-1,6-dihydropyridin-3(2H)-one CAS No. 52433-31-5

1-Methyl-1,6-dihydropyridin-3(2H)-one

Cat. No.: B14642911
CAS No.: 52433-31-5
M. Wt: 111.14 g/mol
InChI Key: AHNGZWCYXJWDCN-UHFFFAOYSA-N
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Description

1-Methyl-1,6-dihydropyridin-3(2H)-one is a heterocyclic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,6-dihydropyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,6-dihydropyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Introduction of different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

1-Methyl-1,6-dihydropyridin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antihypertensive and anti-inflammatory effects.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-1,6-dihydropyridin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydropyridine: Known for its use in calcium channel blockers.

    2,6-Dimethyl-1,4-dihydropyridine: Another dihydropyridine derivative with distinct properties.

    Pyridine: The fully aromatic counterpart of dihydropyridines.

Uniqueness

1-Methyl-1,6-dihydropyridin-3(2H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

CAS No.

52433-31-5

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-methyl-2,6-dihydropyridin-3-one

InChI

InChI=1S/C6H9NO/c1-7-4-2-3-6(8)5-7/h2-3H,4-5H2,1H3

InChI Key

AHNGZWCYXJWDCN-UHFFFAOYSA-N

Canonical SMILES

CN1CC=CC(=O)C1

Origin of Product

United States

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